2-[(Z)-(4-methylphenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one
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Overview
Description
2-[(Z)-(4-methylphenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one is a chemical compound that belongs to the class of carbazole derivatives
Preparation Methods
The synthesis of 2-[(Z)-(4-methylphenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one typically involves the reaction of 4-methylbenzaldehyde with 4,9-dihydro-1H-carbazol-1(3H)-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
2-[(Z)-(4-methylphenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Industry: The compound is used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 2-[(Z)-(4-methylphenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and inhibit the replication process, which is crucial for its antimicrobial and anticancer activities. Additionally, it can interact with enzymes and proteins, disrupting their normal functions and leading to cell death .
Comparison with Similar Compounds
2-[(Z)-(4-methylphenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one can be compared with other carbazole derivatives such as:
2-methoxy-5-[(phenylamino)methyl]phenol: Known for its antimicrobial properties.
4-[(4-methoxyphenyl)amino]methyl-N,N-dimethylaniline: Used in the synthesis of azo dyes and dithiocarbamates.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2Z)-2-[(4-methylphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO/c1-13-6-8-14(9-7-13)12-15-10-11-17-16-4-2-3-5-18(16)21-19(17)20(15)22/h2-9,12,21H,10-11H2,1H3/b15-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHWVRVAHORMNP-QINSGFPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2CCC3=C(C2=O)NC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/CCC3=C(C2=O)NC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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